REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1C1(C#N)CCCC1.Cl.[C:15]([O:18]CC)(=[O:17])[CH3:16].[CH3:21][CH2:22][CH2:23][CH2:24]CC>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:16]1([C:15]([OH:18])=[O:17])[CH2:24][CH2:23][CH2:22][CH2:21]1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1(CCCC1)C#N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ethyl acetate Hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 90° C. for 16 h while silica thin layer chromatography
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISTILLATION
|
Details
|
an azeotropically distilled with toluene
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1(CCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |